
3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a benzothiophene ring, with a nitrile group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. For example, the use of environmentally benign organoboron reagents in the Suzuki–Miyaura coupling reaction makes it a favorable option for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity to target proteins, which can lead to increased biological activity . The compound may also inhibit specific enzymes or receptors, thereby modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethane (H–CF3): A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane (H3C–CF3): Another trifluoromethyl compound with applications in refrigeration and as a blowing agent.
Hexafluoroacetone (F3C–CO–CF3): A compound with two trifluoromethyl groups, used in organic synthesis.
Uniqueness
3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile is unique due to its combination of a trifluoromethyl group, a benzothiophene ring, and a nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
617706-26-0 |
|---|---|
Fórmula molecular |
C10H4F3NS |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-1-benzothiophene-5-carbonitrile |
InChI |
InChI=1S/C10H4F3NS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-3,5H |
Clave InChI |
ZLPMBORNSHARBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)C(=CS2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



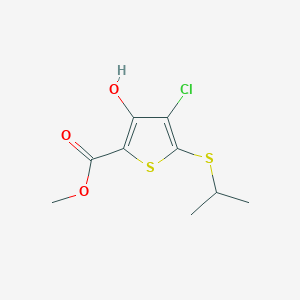
![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)
![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)

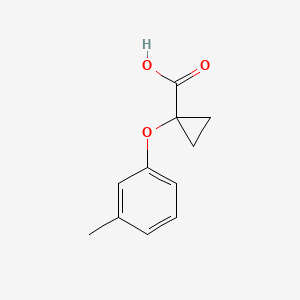

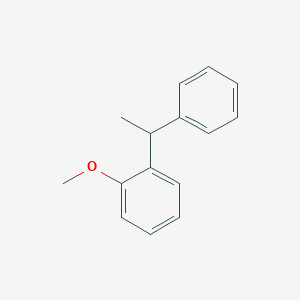
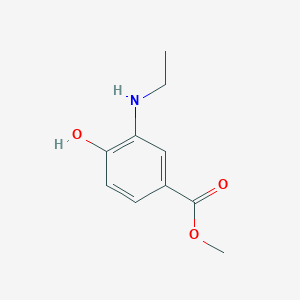
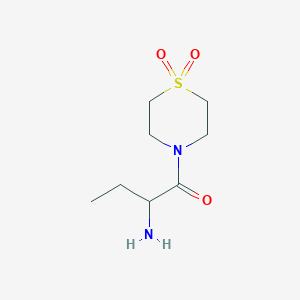
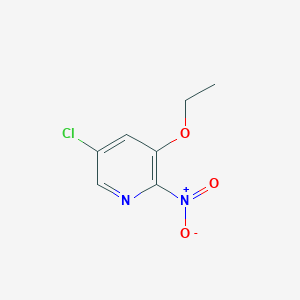


![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)
